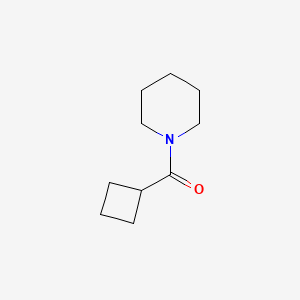
1-(Cyclobutylcarbonyl)piperidine
Overview
Description
1-(Cyclobutylcarbonyl)piperidine is a useful research compound. Its molecular formula is C10H17NO and its molecular weight is 167.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Central Nervous System Depressants
1-(Cyclobutylcarbonyl)piperidine is a compound involved in the synthesis of various 1-arylcyclohexylamines, which are evaluated for their potential as central nervous system depressants. These compounds, including 1-(1-Phenylcyclohexyl)piperidine, are synthesized through processes involving cyclohexanecarbonitrile and phenylmagnesium bromide, demonstrating cataleptoid activity and antitonic extensor properties (Maddox, Godefroi, & Parcell, 1965).
Piperidine Synthesis via Catalytic Reactions
Research shows the synthesis of piperidines, including compounds involving cyclobutyl groups, through stereoselective processes. Ytterbium triflate is used to catalyze the synthesis of alkoxy-substituted donor-acceptor cyclobutanes, leading to the formation of piperidines with high trans stereoselectivity (Moustafa & Pagenkopf, 2010).
Synthesis of 5-Hydroxy-2H-Pyrrol-2-One Derivatives
Piperidine is utilized as a catalyst in reactions involving cyclohexyl isocyanide, aldehydes, and 1,3-dicarbonyl compounds. This catalytic process facilitates the efficient synthesis of 5-hydroxy-2H-pyrrol-2-one derivatives from readily available starting materials (Fan, Qian, Zhao, & Liang, 2007).
Development of Azetidine-Based Isosteres
3-((Hetera)cyclobutyl)azetidine-based isosteres of piperidine, piperazine, and morpholine are synthesized, providing building blocks for drug discovery. These compounds, developed through key cyclization steps, demonstrate increased size and conformational flexibility compared to parent heterocycles, indicating potential utility in lead optimization programs (Feskov et al., 2019).
Synthesis of Spiro[benzopyran-2,4'-piperidine] Derivatives
Research into the synthesis of novel 1'-cyclobutyl-6-(4-piperidyloxy)spiro[benzopyran-2,4'-piperidine] derivatives has been conducted. These compounds exhibit high affinity and selectivity for human and rat histamine-3 receptors, demonstrating potential as pharmacological agents (Dandu et al., 2012).
Properties
IUPAC Name |
cyclobutyl(piperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO/c12-10(9-5-4-6-9)11-7-2-1-3-8-11/h9H,1-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSKKKXWEJSZUBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2CCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[[(3-Methylfuran-2-carbonyl)amino]methyl]oxane-4-carboxylic acid](/img/structure/B6643810.png)
![1-[[(4-Methylthiadiazole-5-carbonyl)amino]methyl]cyclohexane-1-carboxylic acid](/img/structure/B6643816.png)
![1-[[[4-(Hydroxymethyl)benzoyl]amino]methyl]cyclobutane-1-carboxylic acid](/img/structure/B6643830.png)
![4-[(1H-pyrrole-2-carbonylamino)methyl]oxane-4-carboxylic acid](/img/structure/B6643836.png)
![1-[(Cyclooctanecarbonylamino)methyl]cyclobutane-1-carboxylic acid](/img/structure/B6643841.png)
![1-[[(1-Ethylimidazol-4-yl)sulfonylamino]methyl]cyclopropane-1-carboxylic acid](/img/structure/B6643849.png)
![2-[4-[[(5-Methylthiophene-2-carbonyl)amino]methyl]triazol-1-yl]acetic acid](/img/structure/B6643857.png)
![2-[4-(aminomethyl)triazol-1-yl]-N-(cyclohexylmethyl)acetamide](/img/structure/B6643864.png)
![N-[3-(acetylamino)-4-methylphenyl]-2-chloroacetamide](/img/structure/B6643884.png)
![N-[(2-bromo-4-methylphenyl)methyl]-1-methylpiperidin-4-amine](/img/structure/B6643891.png)
![3-[[(3-Methyloxolan-3-yl)amino]methyl]benzamide](/img/structure/B6643904.png)
![4-methyl-N-[(5-methyl-1,3-oxazol-2-yl)methyl]-2-nitroaniline](/img/structure/B6643909.png)
![2-bromo-3-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]benzamide](/img/structure/B6643916.png)
![N-[(2-tert-butyl-1,3-thiazol-5-yl)methyl]-1-(1H-pyrazol-4-yl)ethanamine](/img/structure/B6643921.png)
